molecular formula C13H22ClNO B3026980 {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride CAS No. 1201633-60-4

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride

Cat. No.: B3026980
CAS No.: 1201633-60-4
M. Wt: 243.77
InChI Key: GMGBGQDZCWNLLX-UHFFFAOYSA-N
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Description

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride is an organic compound with the molecular formula C13H21NO·HCl. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride typically involves the reaction of 3-(3-methylbutoxy)benzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride is a chemical compound with significant potential in biological research and medicinal applications. It is categorized under the class of amines, specifically phenethylamines, characterized by a phenyl ring attached to an ethylamine structure. The unique 3-methylbutoxy substituent on the phenyl ring contributes to its distinct chemical properties and potential biological activities.

  • Molecular Formula: C13H22ClNO
  • Molecular Weight: Approximately 243.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to function as a ligand, modulating the activity of various receptors or enzymes. This modulation can lead to diverse biochemical and physiological effects, depending on the specific target involved.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Antimicrobial Properties: Similar compounds have shown efficacy against certain pathogens, suggesting potential for this compound in antimicrobial applications .
  • Pharmacological Effects: Its role in drug development is under investigation, particularly for therapeutic applications related to neurological disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Structure-Activity Relationship (SAR) Studies : Research has indicated that modifications in the structure can significantly alter potency and efficacy at receptor sites. For instance, changes in substituents on the phenyl ring can enhance or diminish binding affinity .
  • Antimicrobial Activity : A related compound, β-Phenylethylamine hydrochloride (PEA-HCl), demonstrated antimicrobial properties with minimal inhibitory concentrations (MICs) against Escherichia coli and Salmonella enterica at 20.75 mmol/mL. This suggests that structural analogs may exhibit similar antimicrobial effects .

Data Tables

Compound Target Activity EC50 (nM) Remarks
This compoundNeurotransmitter receptor modulationTBDPotential for mood regulation
β-Phenylethylamine hydrochlorideAntimicrobial against E. coli20.75 mmol/mLEffective in food processing applications
Various analogsSAR studies on binding affinityVariesCorrelates with structural modifications

Future Directions

Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems. Key areas for future exploration include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • Investigation into the compound's safety profile and potential side effects.
  • Clinical trials to evaluate therapeutic efficacy in targeted disorders.

Properties

IUPAC Name

2-[3-(3-methylbutoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14;/h3-5,10-11H,6-9,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGBGQDZCWNLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657968
Record name 2-[3-(3-Methylbutoxy)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201633-60-4, 1178489-28-5
Record name Benzeneethanamine, 3-(3-methylbutoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201633-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3-Methylbutoxy)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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